4-Aminophenylselenocyanate
Description
4-Aminophenylselenocyanate (CAS: Not explicitly provided; molecular formula: C₇H₆N₂Se) is an organoselenium compound featuring a phenyl ring substituted with an amino (-NH₂) group and a selenocyanate (-SeCN) group at the para position. This structure confers unique redox properties and biological activity, particularly in antitumoral and antiparasitic applications. The selenocyanate moiety enables participation in selenium-selenium bond formation, such as dimerization to bis(4-aminophenyl)diselenide under reductive conditions (e.g., NaBH₄) . Its synthesis often involves reactions of acyl chlorides with potassium selenocyanate, followed by coupling with amines or diselenides .
Properties
Molecular Formula |
C7H6N2Se |
|---|---|
Molecular Weight |
197.11 g/mol |
IUPAC Name |
(4-aminophenyl) selenocyanate |
InChI |
InChI=1S/C7H6N2Se/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2 |
InChI Key |
UMRQUSGJQJGLNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)[Se]C#N |
Canonical SMILES |
C1=CC(=CC=C1N)[Se]C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, chemical, and biological distinctions between 4-aminophenylselenocyanate and related compounds:
Key Differences:
Functional Groups and Reactivity: this compound's -SeCN group enables redox-driven dimerization and participation in nucleophilic substitutions, unlike the carboxylate (-COOH) or isocyanate (-NCO) groups in analogs . Bis(4-aminophenyl)diselenide lacks the reactive selenocyanate but exhibits enhanced stability due to the diselenide bond, making it suitable for sustained drug release .
Biological Activity: Selenium-containing compounds (e.g., this compound) demonstrate superior antitrypanosomal activity compared to non-selenium analogs like 4-aminobenzoic acid. For example, compound 26 (a selenocyanate derivative) showed 10-fold higher efficacy than benznidazole (BZN) in reducing parasitemia in vivo . 4-Aminophenylacetic acid lacks the redox-active selenium, limiting its utility in mitochondrial-targeted therapies .
Structural Analogues: Replacing -SeCN with -COOH (as in 4-aminobenzoic acid) reduces lipid solubility and membrane permeability, critical for intracellular drug targeting . 4-(Dimethylamino)phenyl isocyanate’s -NCO group facilitates covalent bonding with biomolecules, but its toxicity profile differs significantly from selenium derivatives .
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